5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide
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Overview
Description
5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, a methylthio group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This step involves the reaction of 2-methylbenzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide core.
Introduction of the chloro group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the hydroxy and methylthio groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate nucleophiles (e.g., hydroxide ions and methylthiolate ions) react with the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, methylthiolate ions, amines, thiols.
Major Products Formed
Oxidation products: Carbonyl derivatives.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-hydroxy-2-(4-methylphenyl)ethyl)-2-methylbenzenesulfonamide: Similar structure but lacks the methylthio group.
5-chloro-N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide: Similar structure but contains a methoxy group instead of a methylthio group.
5-chloro-N-(2-hydroxy-2-(4-ethylphenyl)ethyl)-2-methylbenzenesulfonamide: Similar structure but has an ethyl group instead of a methylthio group.
Uniqueness
The presence of the methylthio group in 5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide imparts unique chemical and biological properties. This group can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-11-3-6-13(17)9-16(11)23(20,21)18-10-15(19)12-4-7-14(22-2)8-5-12/h3-9,15,18-19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCNWOSSTWZEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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